molecular formula C18H14ClN3O2 B363648 (E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide CAS No. 892636-47-4

(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Cat. No.: B363648
CAS No.: 892636-47-4
M. Wt: 339.8g/mol
InChI Key: XTJDCDNSLFDDQI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with the acrylamide moiety: The final step involves the coupling of the chlorophenyl and oxadiazole intermediates with an acrylamide group under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The oxadiazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity. Additionally, the chlorophenyl and methylphenyl groups contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile hydrate
  • 3-(2-chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-phenyl-1-propanone
  • (2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2-propenoic acid

Uniqueness

(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

892636-47-4

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

InChI

InChI=1S/C18H14ClN3O2/c1-12-6-8-14(9-7-12)17-18(22-24-21-17)20-16(23)11-10-13-4-2-3-5-15(13)19/h2-11H,1H3,(H,20,22,23)/b11-10+

InChI Key

XTJDCDNSLFDDQI-ZHACJKMWSA-N

SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CC=C3Cl

Isomeric SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.